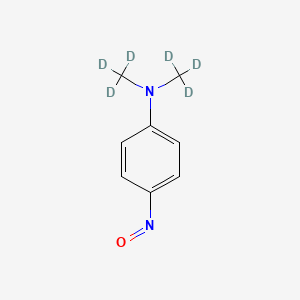
8beta-Tigloyloxycostunolide
Übersicht
Beschreibung
8beta-Tigloyloxycostunolide is a natural compound with a complex chemical structure and interesting biological properties. It is a secondary metabolite found in certain plants, particularly within the Platycodon grandifloraceae family . This compound is known for its white crystalline solid appearance and solubility in organic solvents such as chloroform, ether, and dimethyl sulfoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 8beta-Tigloyloxycostunolide typically involves extraction from natural sources. One common method is the extraction from the plant Doronicum grandiflorum . The process involves isolating the compound from the plant material using organic solvents, followed by purification steps such as chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: 8beta-Tigloyloxycostunolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8beta-Tigloyloxycostunolide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industry: Its unique chemical structure makes it a candidate for developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8beta-Tigloyloxycostunolide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and inflammation . The compound’s anti-cancer activity is attributed to its influence on the JAK2/STAT3 signaling pathway, while its anti-inflammatory effects are mediated through the TLR4/NF-κB and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
8beta-Tigloyloxycostunolide is structurally similar to several other sesquiterpenoids, including:
- Eupatolide (CAS#6750-25-0)
- Eupatoriopicrin (CAS#6856-01-5)
- 8 beta- (4-Acetoxy-5-hydroxytigloyloxy)costunolide (CAS#109770-86-7)
- Beta-Furoyleupatolide (CAS#114437-24-0)
These compounds share similar structural features but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific biological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMMJGIMTCOROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




